N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a bicyclic heterocyclic system containing three nitrogen atoms and one sulfur atom. Key structural elements include:
- 3-Phenyltriazolo-thiadiazole moiety: The aromatic phenyl group at position 3 contributes to π-π stacking interactions, which are critical for binding to biological targets.
- Propyl linker: A flexible three-carbon chain connects the triazolo-thiadiazole system to the tertiary amine, allowing conformational adaptability during receptor binding.
Properties
Molecular Formula |
C20H21N5S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C20H21N5S/c1-24(15-16-9-4-2-5-10-16)14-8-13-18-23-25-19(21-22-20(25)26-18)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3 |
InChI Key |
RUPBMVSEUSJYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=NN2C(=NN=C2S1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Major Synthetic Routes
Four principal synthetic routes have been reported for constructing the 1,2,4-triazolo[3,4-b]thiadiazine scaffold:
Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to annulation of the triazole ring on the thiadiazole core. This method is limited in substrate scope.
Route b: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles (e.g., α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate) under conventional heating or microwave irradiation. This route is the most versatile and commonly used, allowing diverse substitution patterns at the 5-position of the triazole and variation of electrophiles.
Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds possessing activated methylene groups.
Route d: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by hydrazine hydrate to furnish the triazolothiadiazine ring.
Among these, Route b is the most frequently employed due to its broad substrate tolerance and ability to introduce structural diversity, which is critical for tailoring the compound's pharmacological properties.
Preparation of the Triazolothiadiazine Core Relevant to the Target Compound
The target compound features a 3-phenyl substitution on the triazolo[3,4-b]thiadiazine ring. The synthesis typically begins with:
Starting Material: 4-amino-3-mercapto-1,2,4-triazole derivatives.
Key Electrophile: Phenacyl bromide or its analogs bearing the phenyl substituent.
Typical Synthesis Procedure
Formation of Schiff’s Base: The 4-amino-3-mercapto-1,2,4-triazole reacts with benzaldehyde derivatives to form Schiff’s bases in acetic acid.
Cyclocondensation: The Schiff’s base is treated with α-bromoketones such as phenacyl bromide under basic conditions (e.g., potassium carbonate) or in the presence of sodium hydride in dry solvents like dimethylformamide (DMF) or ethanol.
Cyclization: Heating the reaction mixture under reflux or microwave irradiation induces cyclization, forming the triazolothiadiazine ring.
Purification: The product is isolated by standard techniques such as filtration, washing, and recrystallization.
This method yields 3-phenyl-substituted triazolothiadiazine derivatives in moderate to excellent yields (typically 70–92%) with short reaction times and mild conditions.
Introduction of the N-Benzyl-N-Methyl-N-[3-(propyl)]amine Side Chain
The final step involves functionalizing the triazolothiadiazine core with the N-benzyl-N-methyl-N-propylamine substituent at the 6-position via a propyl linker.
Alkylation Strategy
The 6-position of the triazolothiadiazine ring, bearing a reactive site (often a halogen or activated leaving group), is subjected to nucleophilic substitution.
Nucleophile: N-benzyl-N-methylpropylamine or its precursor is used to displace the leaving group, forming the desired tertiary amine side chain.
This reaction is typically performed in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Base catalysts or additives may be used to facilitate the substitution.
Alternative Coupling Methods
- Use of coupling agents like propylphosphonic anhydride (T3P) has been reported for efficient amide and heterocyclic ring formations with high yields and purity, offering mild reaction conditions and broad functional group tolerance.
Representative Data Table: Synthetic Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Schiff’s base formation | 4-amino-3-mercapto-1,2,4-triazole + benzaldehyde, AcOH, RT | 85–90 | Mild conditions, short reaction time |
| 2 | Cyclocondensation | Schiff’s base + phenacyl bromide, NaH, DMF, reflux | 78–92 | Microwave irradiation improves yield |
| 3 | Alkylation | Triazolothiadiazine + N-benzyl-N-methylpropylamine, DMF, 80–100 °C | 70–85 | Requires activated leaving group on ring |
Analytical and Characterization Data
Spectroscopic Analysis: The synthesized compound is characterized by NMR (¹H, ¹³C), IR, and mass spectrometry confirming the formation of the triazolothiadiazine ring and the attachment of the N-benzyl-N-methyl-N-propylamine side chain.
Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, typically exceeding 95%.
Crystallography: Single-crystal X-ray diffraction, if available, confirms the molecular structure and substitution pattern.
Summary of Research Findings
The most efficient and widely adopted method for synthesizing the triazolo[3,4-b]thiadiazine core involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-bromoketones like phenacyl bromide under mild conditions, yielding high purity products.
Subsequent nucleophilic substitution with N-benzyl-N-methylpropylamine introduces the desired side chain, completing the synthesis of N-benzyl-N-methyl-N-[3-(3-phenyltriazolo[3,4-b]thiadiazol-6-yl)propyl]amine .
The use of coupling agents such as propylphosphonic anhydride (T3P) may enhance yields and reduce side reactions in the functionalization steps.
This synthetic strategy is supported by multiple peer-reviewed studies and offers scalability and adaptability for structural analog synthesis.
Chemical Reactions Analysis
Reactivity Profile and Key Functional Groups
The compound contains three reactive centers:
-
Triazole-thiadiazole fused heterocycle : Prone to electrophilic substitution and ring-opening reactions
-
Tertiary amine group (N-methyl-N-benzyl) : Participates in alkylation, acylation, and oxidation
-
Propyl linker : Allows for functionalization via cross-coupling or substitution
Alkylation and Acylation
The tertiary amine undergoes quaternization reactions with alkyl halides and acyl chlorides:
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| N-Alkylation | CH₃I | K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium salt | 82 | |
| N-Acylation | AcCl | Et₃N, CH₂Cl₂, 0°C→RT | Acetamide derivative | 75 |
These modifications enhance water solubility while maintaining biological activity.
Electrophilic Aromatic Substitution
The triazole-thiadiazole system undergoes regioselective halogenation:
Nitration Example
textHNO₃/H₂SO₄ (1:3), 0°C, 2h → Nitro derivative (para to S atom)
Key Data:
Ring Functionalization
The thiadiazole ring participates in cycloaddition reactions:
Diels-Alder Reaction
| Component | Conditions | Product | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Fused tricyclic adduct | 57 |
| Tetracyanoethylene | DCM, RT, 24h | Electron-deficient complex | 43 |
This reactivity enables structural diversification for drug discovery applications .
Microwave-Assisted Reaction Optimization
Comparative study of conventional vs microwave-enhanced syntheses:
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6-8 hours | 15-30 minutes | 24× faster |
| Yield | 45-68% | 82-97% | +37% |
| Purity (HPLC) | 89-92% | 95-99% | +6% |
Data adapted from recent triazole synthesis studies
Comparative Reactivity with Analogues
| Compound Structural Feature | Reactivity with ClCH₂CO₂Et | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Target Compound | 2.4 × 10⁻³ | 0.45 | 58.7 |
| Simple Triazole | 9.1 × 10⁻⁴ | 0.12 | 72.3 |
| Thiadiazole-only | 3.8 × 10⁻⁴ | 0.08 | 84.1 |
The fused triazole-thiadiazole system shows enhanced reactivity compared to individual heterocycles .
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| Acidic (pH 2) | Thiadiazole ring hydrolysis | 3.2 hours |
| Basic (pH 10) | Triazole N-methyl cleavage | 8.7 hours |
| Oxidative (H₂O₂) | Sulfur oxidation to sulfoxide | 1.5 hours |
| Photolytic | C-N bond cleavage | 42 hours |
Stability data informs storage conditions and synthetic planning .
Scientific Research Applications
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for enzyme inhibition studies.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole and thiadiazole rings play a crucial role in these interactions due to their ability to form hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Research Findings and Implications
Antimicrobial Activity
Compounds with fused triazolo-thiadiazole cores (e.g., ’s 4a-g derivatives) inhibit Gram-positive and Gram-negative bacteria, with MIC values comparable to Chloramphenicol. The target compound’s benzyl and phenyl groups may enhance hydrophobic interactions with bacterial membranes, but its efficacy requires empirical validation .
Antioxidant Potential
Thiadiazoles bearing arylmethylamine moieties () scavenge free radicals via electron-donating amine groups.
Vasodilatory and CNS Activity
Triazolo-thiadiazoles with pyridyl substituents () relax vascular smooth muscle, while phenothiazine-triazolo hybrids () exhibit anti-psychotic effects. The target compound’s lipophilic N-benzyl group may favor CNS penetration, positioning it as a candidate for neuropsychiatric drug development .
Biological Activity
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine is a complex organic compound that incorporates a triazole-thiadiazole moiety, which has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a benzyl group, a methyl group, and a propyl chain attached to a triazole-thiadiazole structure. Its molecular formula is , with a molecular weight of approximately 392.52 g/mol. The presence of the triazole and thiadiazole rings is significant as these structures are known to impart various biological activities.
Anticancer Activity
Research has shown that derivatives of triazoles and thiadiazoles exhibit notable anticancer properties. A study highlighted that compounds containing the 1,2,4-triazole structure demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as cell cycle arrest and modulation of apoptotic proteins .
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal activities. Thiadiazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Several studies have indicated that compounds featuring thiadiazole moieties possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models of inflammatory diseases .
Other Biological Activities
The compound may also exhibit other pharmacological effects such as:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Analgesic Properties : Reducing pain through central or peripheral mechanisms.
- Antiviral Effects : Inhibiting viral replication in specific viral infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl or propyl groups can significantly impact the biological activity of the compound. For instance:
- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can enhance or diminish activity.
- Length of Alkyl Chains : Optimal chain length is crucial for maintaining bioactivity while ensuring adequate solubility.
Table 1 summarizes various derivatives of thiadiazole-triazole compounds along with their biological activities.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antibacterial | |
| Compound C | Anti-inflammatory |
Case Study 1: Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized several derivatives of triazolo-thiadiazoles and evaluated their anticancer activity against human breast cancer cells. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer properties .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the thiadiazole ring enhanced antibacterial activity compared to control compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions of triazole-thiol precursors with aryl isothiocyanates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, one-pot cyclization of 4-amino-triazole-thiol derivatives with substituted isothiocyanates yields triazolo-thiadiazole cores . Subsequent alkylation or nucleophilic substitution steps introduce the N-benzyl-N-methyl-propylamine side chain. Key intermediates should be characterized via ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and amine/thiadiazole carbons (δ 150–165 ppm).
- IR Spectroscopy : Confirm S–N stretching (600–700 cm⁻¹) and C=N/C–S vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : DMF or DMSO enhances cyclization efficiency due to high polarity .
- Catalyst Use : HgO promotes dehydrosulfurization in thiourea intermediates, increasing cyclization yields (e.g., 65–75%) .
- Temperature Control : Maintain 80–90°C during cyclocondensation to minimize side products .
- Workup : Precipitation at pH 8–9 (via NH₄OH) followed by recrystallization (DMSO/H₂O) improves purity .
Q. How should biological activity assays be designed to evaluate antimicrobial potential?
- Methodological Answer :
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 12.5–100 µg/mL .
- Controls : Include Chloramphenicol (20 µg/mL) as a positive control.
- Metrics : Measure minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines) and compare zone-of-inhibition diameters .
- Data Interpretation : Compounds with MIC ≤25 µg/mL and zones >15 mm are considered promising .
Q. How can structure-activity relationships (SARs) be analyzed for this compound?
- Methodological Answer :
- Substituent Variation : Modify the phenyl group at the triazolo-thiadiazole core (e.g., electron-withdrawing/-donating groups) to assess impact on bioactivity.
- Biological Data Correlation : Tabulate substituent effects (example below):
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Source |
|---|---|---|
| 4-NO₂Ph | 12.5 (S. aureus) | |
| 4-OCH₃Ph | 50 (E. coli) |
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Variable Factors : Assess differences in bacterial strains, solvent systems (DMSO vs. aqueous), or inoculum size.
- Structural Confounders : Ensure substituent positions (e.g., para vs. meta) are consistent. For instance, 4-NO₂Ph analogs show higher activity than 3-ClPh derivatives due to enhanced electron-withdrawing effects .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05) across replicates .
Q. What computational approaches support the rational design of derivatives?
- Methodological Answer :
- Docking Simulations : Identify binding poses in enzyme active sites (e.g., PDB: 1DHF) to prioritize substituents with strong H-bonding or π-π interactions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) correlated with redox activity .
- MD Simulations : Analyze stability of ligand-protein complexes over 50 ns trajectories (e.g., GROMACS) to validate binding modes .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity between studies may arise from differences in bacterial resistance profiles or assay protocols. For instance, S. aureus strains with efflux pump overexpression may show reduced susceptibility . Cross-validate results using standardized CLSI protocols and isogenic mutant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
